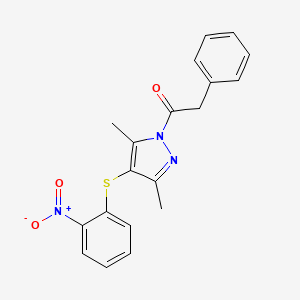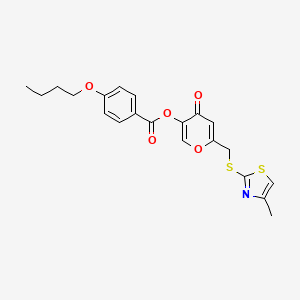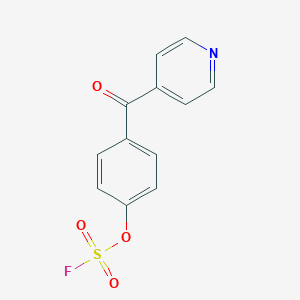
1-(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)-2-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)-2-phenylethanone" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of numerous chemical studies. The compound is not directly mentioned in the provided papers, but these papers discuss related pyrazole derivatives and their synthesis, characterization, and biological activities, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of various precursors under controlled conditions. For instance, the Schiff base derived from 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one was synthesized through condensation with 3-formyl-6-methyl-chromone . Similarly, novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives were synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives . These methods could potentially be adapted for the synthesis of the compound "this compound" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using techniques such as NMR, IR, HRMS, and X-ray crystal diffraction. For example, the crystal structure of a Schiff base ligand and its copper(II) complex was determined by X-ray diffraction studies . The isomeric intermediates in the synthesis of novel pyrazole derivatives were confirmed by X-ray crystal structure analysis . These techniques would be essential in analyzing the molecular structure of "this compound" to ensure the correct synthesis and to understand its three-dimensional conformation.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, often leading to the formation of complexes with metals or the creation of new organic compounds. The Schiff base derived from pyrazolinone formed complexes with Cu(II), VO(II), Ni(II), and Mn(II) . The reactivity of the compound "this compound" could similarly be explored to understand its potential to form complexes or undergo further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The characterization of these properties is typically done using spectroscopic methods and elemental analysis. For example, the synthesized Schiff base and its metal complexes were characterized by 1H NMR, UV–Vis, IR, ESR spectroscopy, and molar electric conductibility . The physical and chemical properties of "this compound" would need to be characterized similarly to understand its behavior in different environments and its suitability for various applications.
科学的研究の応用
1. Structural Characteristics The molecular structures of certain pyrazole derivatives, including compounds similar to 1-(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)-2-phenylethanone, exhibit nonplanar configurations. These structures involve dihedral angles formed by the planes of the lateral phenyl rings and the central pyrazole ring, which vary significantly. The specific dihedral angles range from 2.71° to 45.22°, indicating a diverse range of molecular conformations. These structures are stabilized by weak intermolecular interactions such as C-H...O, C-H...π, and π-π interactions, as well as unusual trifurcated C-Cl...Cl-C contacts (Bustos et al., 2015).
2. Molecular Twisting and Complex Formation Certain pyrazole compounds, specifically 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole (DNP), are identified as helically twisted synthetic organic molecules. These molecules are precursors for the synthesis of compounds like 2-(3,5-dimethylpyrazole-1-yl)phenylamine (L), which on further methylation yields products like [2-(3,5-dimethylpyrazole-1-yl)phenyl]dimethylamine (L'). Notably, certain Pd(II) complexes synthesized from these compounds demonstrate an unprecedented square planar structure with a distinct helical twist (Drew et al., 2007).
3. Antimicrobial Activity Research has revealed that certain heterocyclic compounds containing the pyrazole moiety, such as 3-[4-(4-chlorophenyl)-6-(3,5-dimethyl-1-phenyl-1H-4-pyrazolyl)-2-pyrimidinyl]-2-(aryl/heteryl)-1,3-thiazolan-4-ones, exhibit significant antimicrobial activity. These compounds, synthesized via a one-pot cyclo-condensation, have been tested against various Gram-positive and Gram-negative bacteria and fungi. The presence of specific moieties, such as 4-nitrophenyl, 3-nitrophenyl, and 4-dimethylaminophenyl, enhances their inhibitory potential, indicating the relevance of structural modification in enhancing biological activity (Sanjeeva Reddy et al., 2010).
4. Potential Pharmaceutical Applications The reactivity and biological activity of 4-nitrosopyrazoles, especially those substituted at the 3,5 positions, are highlighted in pharmaceutical and chemical applications. The Diels-Alder reaction involving these compounds has led to the synthesis of substituted oxazines, pyrazoles, and but-2-en-1-ones. These compounds are predicted to exhibit potential biological activities, such as taurine dehydrogenase inhibition and antitumor effects, underscoring their significance in pharmaceutical research (Volkova et al., 2021).
Safety and Hazards
特性
IUPAC Name |
1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13-19(26-17-11-7-6-10-16(17)22(24)25)14(2)21(20-13)18(23)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKPLQIKAMWKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)CC2=CC=CC=C2)C)SC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-((3,4-Dimethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529531.png)

amino}acetamide](/img/structure/B2529537.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2529538.png)


![(2,6-Difluorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2529541.png)
![5-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2529542.png)


![6-(2-Fluorophenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529548.png)
